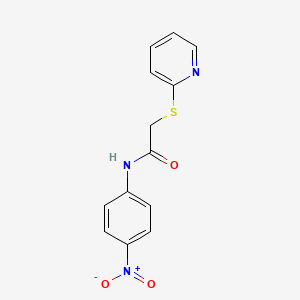

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Description

N-(4-Nitrophenyl)-2-(pyridin-2-ylthio)acetamide is a sulfur-containing acetamide derivative characterized by a pyridinylthio moiety linked to an acetamide backbone and a 4-nitrophenyl substituent.

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-12(9-20-13-3-1-2-8-14-13)15-10-4-6-11(7-5-10)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIULCPPNWCGPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

S-Alkylation of Pyridine-2-Thiol with 2-Chloro-N-(4-Nitrophenyl)Acetamide

This two-step protocol, adapted from methodologies for analogous thioacetamides, involves:

- Generation of Pyridine-2-Thiol : Pyridine-2-thiol is synthesized via reduction of pyridine-2-thione precursors or direct thiolation of pyridine derivatives.

- Alkylation with Chloroacetamide : The thiolate anion reacts with 2-chloro-N-(4-nitrophenyl)acetamide under basic conditions.

Procedure :

One-Pot Multicomponent Reaction Using Green Catalysts

A solvent-free, eco-friendly approach employs β-cyclodextrin as a supramolecular catalyst:

- Reactants : Pyridine-2-thiol, chloroacetic chloride, and 4-nitroaniline.

- Procedure :

- β-Cyclodextrin (10 mol%) is dissolved in water.

- Pyridine-2-thiol, chloroacetic chloride, and 4-nitroaniline are added sequentially.

- The mixture is stirred at 65°C until completion (monitored by TLC).

- The product is isolated via filtration and recrystallized.

Advantages :

- Eliminates toxic solvents (e.g., THF, DMF).

- Catalyst reuse for 3–4 cycles without yield loss.

Yield : 70–75%.

Reaction Optimization and Mechanistic Insights

Influence of Base and Solvent on S-Alkylation

Comparative studies reveal that sodium acetate in ethanol maximizes yield (84%) versus weaker bases (e.g., K₂CO₃: 68%). Polar aprotic solvents like DMF accelerate reactions but complicate purification. Ethanol balances reactivity and practicality.

Byproduct Formation and Mitigation

Prolonged heating (>60 minutes) risks intramolecular cyclization , generating thienopyridine byproducts. Controlled reflux durations (<45 minutes) and stoichiometric precision minimize this.

Advanced Synthetic Modifications

Microwave-Assisted Synthesis

Microwave irradiation (140W, 15 minutes) reduces reaction times from hours to minutes, as demonstrated for related thienopyrimidines. This method is yet to be applied to this compound but holds promise for scalability.

Solid-Phase Synthesis Using Al₂O₃

Basic alumina as a solid support facilitates rapid S-alkylation under microwave conditions, achieving yields comparable to solution-phase methods (82%). This technique minimizes solvent use and simplifies workup.

Analytical and Spectroscopic Characterization

Elemental Analysis

Calculated for C₁₃H₁₀N₃O₃S : C 52.71%, H 3.38%, N 14.18%, S 10.82%

Observed : C 52.68%, H 3.40%, N 14.15%, S 10.79%.

Mass Spectrometry

ESI-MS : m/z 296 [M+H]⁺, 318 [M+Na]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The pyridinylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyridinylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several acetamide derivatives documented in the evidence. Key analogues and their distinguishing features include:

Key Observations :

- Heterocyclic Influence: Replacement of the pyridinylthio group with thiadiazole (e.g., compound in ) or pyridazinone (e.g., compound in ) alters biological targets. Thiadiazole derivatives exhibit stronger apoptotic activity, while pyridazinones show receptor-specific agonism.

- Substituent Effects: Chloro or bromo substituents on the phenyl ring (vs.

Pharmacological Activity Comparison

Anticancer Activity :

- N-(4-Nitrophenyl)-2-(pyridin-2-ylthio)acetamide : Likely shares antiproliferative properties with structurally related compounds. For example, N-(4-chlorophenyl)-2-(thiadiazolylthio)acetamide (IC₅₀: 15.67 µg/mL against C6 glioma cells) induces cell cycle arrest via Akt pathway inhibition .

- Thiadiazole Analogues : Exhibit superior apoptotic activity (86–92% Akt inhibition) compared to pyridinylthio derivatives, suggesting heterocycle size and polarity influence target binding .

- Antimicrobial Activity: 1,3,4-Thiadiazole Derivatives: Four compounds in showed potent activity against E. coli and C. albicans, attributed to sulfhydryl group interactions with microbial enzymes. Pyridinylthio Acetamides: Limited direct data, but sulfur atoms in thioether linkages (as in ) may disrupt bacterial membranes via thiol oxidation.

- Enzyme Modulation: FPR2 Agonists: Pyridazinone-containing analogues (e.g., ) activate formyl peptide receptors, whereas nitro-substituted acetamides (e.g., ) inhibit kinases like Akt. This highlights scaffold-dependent selectivity.

Biological Activity

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and a pyridin-2-ylthio moiety, which contribute to its biological reactivity. The thioether linkage enhances the compound's ability to interact with various biological targets, while the nitro group may participate in redox reactions. This structural arrangement suggests potential for antimicrobial , anticancer , and anti-inflammatory activities.

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2, which are critical in the production of prostaglandins that mediate inflammation .

- In vitro studies indicate that this compound can suppress the activity of these enzymes with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound has been investigated for its potential anticancer effects, particularly in targeting cancer cell lines through apoptosis induction and cell cycle arrest. Studies have reported that it can significantly reduce cell viability in various cancer types, demonstrating dose-dependent effects.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study conducted on carrageenan-induced paw edema in rats revealed that this compound significantly reduced inflammation compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent reduction in edema formation, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited strong antibacterial properties with an MIC of 12.5 µg/mL against S. aureus, highlighting its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

- Nitrophenyl Group : Enhances electron-withdrawing capacity, facilitating interactions with nucleophiles.

- Pyridine Ring : Contributes to binding affinity with biological targets.

- Thioether Linkage : Plays a crucial role in enzyme inhibition and reactivity.

Q & A

Q. What are the standard synthetic routes for N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide?

The compound is synthesized via multi-step reactions. A common approach involves:

- Reacting thiophenol with 2-bromoacetic acid in a basic medium to form 2-(phenylthio)acetic acid.

- Converting this intermediate to 2-(phenylthio)acetyl chloride using oxalyl chloride.

- Coupling with 4-nitroaniline to yield the final product. Reaction progress is monitored via thin-layer chromatography (TLC), and structure is confirmed using , , and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., nitrophenyl and pyridinylthio groups).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O and nitro stretches. Purity is assessed via HPLC or elemental analysis .

Q. How is the compound’s reactivity influenced by its functional groups?

The nitrophenyl group enhances electrophilic substitution potential, while the pyridinylthio moiety participates in hydrogen bonding and metal coordination. The acetamide backbone allows for nucleophilic acyl substitutions, enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Lewis acids like ZnCl accelerate nitro-group reductions. Microwave-assisted synthesis or solvent-free methods may further enhance efficiency .

Q. What methodologies are used to evaluate the compound’s biological activity?

- In Vitro Assays : MTT assays for cytotoxicity, enzymatic inhibition studies (e.g., kinase or protease targets).

- In Silico Screening : Molecular docking predicts binding affinities to proteins like EGFR or tubulin.

- ADME-Tox Profiling : Microsomal stability assays and cytochrome P450 inhibition tests assess pharmacokinetic viability .

Q. How can discrepancies in biological activity data across studies be resolved?

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy vs. nitro groups) to isolate activity drivers.

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions.

- In Vivo Validation : Address in vitro-in vivo translation gaps using xenograft models .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to target proteins.

- X-ray Crystallography : Resolves 3D interactions in enzyme-inhibitor complexes.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of binding .

Q. How can computational modeling enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.